6-Aminonaphthalene-2-carbonyl chloride
Description
6-Aminonaphthalene-2-carbonyl chloride is a naphthalene derivative featuring an amino (-NH₂) group at position 6 and a carbonyl chloride (-COCl) group at position 2. Its molecular formula is C₁₁H₈ClNO, with an approximate molecular weight of 205.45 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing amides, esters, or heterocyclic systems in pharmaceuticals, dyes, and agrochemicals . The amino group confers nucleophilic character, while the carbonyl chloride enables electrophilic reactivity, making it versatile in coupling reactions. However, its electronic and steric properties differ significantly from structurally related compounds, as discussed below.
Properties
CAS No. |
132614-27-8 |
|---|---|
Molecular Formula |
C11H8ClNO |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
6-aminonaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-6H,13H2 |
InChI Key |
OZULEYHPGANCBI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1C(=O)Cl |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1C(=O)Cl |
Synonyms |
2-Naphthalenecarbonyl chloride, 6-amino- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-aminonaphthalene-2-carbonyl chloride with three analogous naphthalene derivatives, focusing on substituent effects, molecular properties, and reactivity.
1-(Trifluoromethyl)naphthalene-6-carbonyl Chloride
- Substituents : Trifluoromethyl (-CF₃) at position 6, carbonyl chloride (-COCl) at position 2.
- Molecular Formula : C₁₂H₆ClF₃O.
- Molecular Weight : 258.62 g/mol .
- Key Differences: The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl chloride compared to the amino group in the target compound. Increased steric bulk from -CF₃ may slow reaction kinetics in nucleophilic substitutions. Applications: Used in fluorinated drug intermediates due to metabolic stability imparted by -CF₃ .
6-Chloronaphthalene-2-sulfonyl Chloride
- Substituents : Chlorine (-Cl) at position 6, sulfonyl chloride (-SO₂Cl) at position 2.
- Molecular Formula : C₁₀H₆Cl₂O₂S.
- Molecular Weight : ~260.97 g/mol .
- Key Differences: Sulfonyl chlorides are more reactive than carbonyl chlorides in sulfonylation reactions (e.g., forming sulfonamides). Applications: Common in surfactant synthesis and polymer crosslinking .
6-(Aminomethyl)naphthalene-2-carboxylic Acid Hydrochloride
- Substituents: Aminomethyl (-CH₂NH₂) at position 6, carboxylic acid (-COOH) at position 2 (as hydrochloride salt).
- Molecular Formula: C₁₂H₁₂ClNO₂ (estimated).
- Key Differences :
- The carboxylic acid group (-COOH) is less reactive than carbonyl chloride, requiring activation (e.g., via EDCI) for amide bond formation.
- Hydrophilicity is significantly higher due to the ionic hydrochloride salt and polar -COOH group.
- Applications: Used in peptide mimetics and metal-chelating agents .
Data Table: Structural and Functional Comparison
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